5-(3,5-dimethoxyphenyl)-1-({3-[4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione
Description
This compound is a structurally complex heterocyclic molecule featuring a pyrrolo[3,4-d][1,2,3]triazole core fused with a 1,2,4-oxadiazole moiety. Synthesized via 1,3-dipolar cycloaddition between azidomethyl oxadiazoles and maleimide derivatives , its design aligns with bioisosteric principles to optimize pharmacological activity. The compound has shown notable cytotoxicity against HepG2 cells (IC₅₀ = 1.71 µM), outperforming structurally related analogs .
Properties
IUPAC Name |
5-(3,5-dimethoxyphenyl)-3-[[3-(4-propan-2-yloxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3a,6a-dihydropyrrolo[3,4-d]triazole-4,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N6O6/c1-13(2)35-16-7-5-14(6-8-16)22-25-19(36-27-22)12-29-21-20(26-28-29)23(31)30(24(21)32)15-9-17(33-3)11-18(10-15)34-4/h5-11,13,20-21H,12H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQSKPXSHRWDPBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C2=NOC(=N2)CN3C4C(C(=O)N(C4=O)C5=CC(=CC(=C5)OC)OC)N=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N6O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,5-dimethoxyphenyl)-1-({3-[4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the pyrrolo[3,4-d][1,2,3]triazole core, followed by the introduction of the 3,5-dimethoxyphenyl and 4-(propan-2-yloxy)phenyl groups. Reaction conditions such as temperature, solvent, and catalysts are carefully optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process is designed to ensure consistent quality and scalability, with considerations for cost-effectiveness and environmental impact. Advanced techniques such as automated synthesis and real-time monitoring may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
5-(3,5-dimethoxyphenyl)-1-({3-[4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH are optimized to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups, resulting in a diverse array of derivatives.
Scientific Research Applications
Chemistry
The compound serves as a versatile building block for synthesizing more complex organic molecules. It is utilized in various organic reactions due to its reactive functional groups.
Biology
Research indicates potential biological activities including:
- Antimicrobial Properties : Similar compounds have shown significant activity against various bacterial strains. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Medicine
The compound is under investigation for its therapeutic applications:
- Anticancer Activity : Preliminary studies suggest it may inhibit cancer cell growth through modulation of specific pathways.
- Anti-inflammatory Properties : Potential to reduce inflammation by targeting relevant molecular pathways.
Industry
In materials science:
- Development of New Materials : The compound's unique chemical properties make it suitable for creating advanced polymers and coatings that require specific performance characteristics.
Case Studies
Several studies have explored the biological and chemical properties of similar compounds:
- Antimicrobial Activity Study : A study examining the antimicrobial effects of oxadiazole derivatives found that compounds with similar structures exhibited strong bactericidal activity against Gram-positive bacteria.
- Cytotoxicity Assessment : Research on related triazole derivatives indicated significant cytotoxic effects on cancer cell lines, suggesting potential applications in cancer therapy.
Mechanism of Action
The mechanism of action of 5-(3,5-dimethoxyphenyl)-1-({3-[4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
Table 1: Key Structural Features of Comparable Compounds
Key Observations :
Table 2: Cytotoxic Activity Against HepG2 Cells
Key Findings :
- The target compound exhibits 8.4-fold greater potency than compound 2 and comparable efficacy to compound 3, likely due to its optimized oxadiazole and triazole pharmacophores .
- Unlike 5a-k derivatives, which target protozoal enzymes, the dimethoxyphenyl group in the target compound may enhance kinase or tubulin binding in cancer cells .
Mechanistic Insights and Selectivity
The target compound’s dimethoxy groups may mimic ATP’s adenine ring, enabling kinase inhibition, while the oxadiazole-triazole core stabilizes interactions with hydrophobic pockets in target proteins . Molecular docking studies on related compounds (e.g., ) suggest that substituent polarity and steric bulk dictate selectivity for enzymes like 14-α-demethylase . However, the target compound’s specificity for HepG2 over non-cancerous cells remains unverified, highlighting a gap in current data.
Biological Activity
The compound 5-(3,5-dimethoxyphenyl)-1-({3-[4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione is a complex organic molecule with potential pharmacological applications. This article focuses on its biological activity based on available research and findings.
Chemical Structure
The compound features a triazole ring fused with a pyrrole structure and incorporates an oxadiazole moiety. Its diverse functional groups suggest various mechanisms of action that could influence biological pathways.
Biological Activity Overview
Research into the biological activity of this compound indicates potential applications in various therapeutic areas. The following sections summarize key findings related to its antimicrobial properties and cytotoxicity.
Antimicrobial Activity
Several studies have investigated the antimicrobial properties of compounds containing oxadiazole and triazole derivatives. These compounds have demonstrated significant activity against various bacterial strains:
The presence of the oxadiazole and triazole rings in the target compound suggests it may exhibit similar antimicrobial effects. The mechanism is hypothesized to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Cytotoxicity Studies
Cytotoxicity assessments are crucial for evaluating the safety profile of new compounds. The following table summarizes findings related to cytotoxic effects:
| Compound | Cell Line | IC50 (µM) | Effect |
|---|---|---|---|
| 1-[3-Methyl-5-(substituted phenyl)-triazol]-ethanone | L929 (normal fibroblast) | 46.42 (BChE) | Moderate toxicity |
| 3-Acetyl-2,5-disubstituted-1,3,4-oxadiazoline derivatives | A549 (lung cancer) | >100 (cell viability) | Increased viability observed in some cases |
These results indicate that while some derivatives exhibit cytotoxicity towards certain cancer cell lines, they may also promote cell viability in non-cancerous cells at specific concentrations .
The biological activity of the compound likely involves interaction with specific molecular targets such as enzymes or receptors. For example:
- Enzyme Inhibition: Compounds with similar structures have been shown to inhibit cholinesterase enzymes effectively.
- Receptor Modulation: The unique arrangement of functional groups may facilitate binding to various receptors involved in signaling pathways.
Case Studies and Research Findings
Recent studies have highlighted the importance of structure-activity relationships (SAR) in determining the efficacy of triazole and oxadiazole derivatives:
- Study on Oxadiazole Derivatives: A series of 1,3,4-oxadiazoles were synthesized and tested for antimicrobial activity. The most active compounds showed enhanced efficacy against resistant strains compared to traditional antibiotics .
- Cytotoxicity Evaluation: In vitro studies revealed that certain derivatives not only inhibited tumor cell growth but also exhibited selective toxicity towards cancer cells while sparing normal cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
